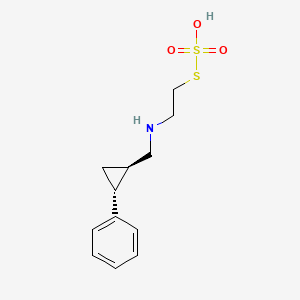
S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate: is a complex organic compound that features a cyclopropyl group, an aminoethyl group, and a thiosulfate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate typically involves multiple steps, starting with the formation of the cyclopropyl group. This can be achieved through a cyclopropanation reaction, where a phenyl group is introduced to form the 2-phenylcyclopropyl moiety. The aminoethyl group is then attached via a nucleophilic substitution reaction. Finally, the thiosulfate group is introduced through a reaction with a suitable thiosulfate reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminoethyl derivatives.
Applications De Recherche Scientifique
S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can interact with hydrophobic pockets, while the aminoethyl and thiosulfate groups can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Phenylcyclopropylamine: Shares the cyclopropyl and phenyl groups but lacks the thiosulfate group.
Aminoethyl thiosulfate: Contains the aminoethyl and thiosulfate groups but lacks the cyclopropyl and phenyl groups.
Cyclopropylmethylamine: Contains the cyclopropyl and amino groups but lacks the phenyl and thiosulfate groups.
Uniqueness: S-2-((trans-(2-Phenylcyclopropyl)methyl)amino)ethyl thiosulfate is unique due to the combination of its structural features, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propriétés
Numéro CAS |
78128-72-0 |
|---|---|
Formule moléculaire |
C12H17NO3S2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
[(1R,2R)-2-[(2-sulfosulfanylethylamino)methyl]cyclopropyl]benzene |
InChI |
InChI=1S/C12H17NO3S2/c14-18(15,16)17-7-6-13-9-11-8-12(11)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,14,15,16)/t11-,12-/m0/s1 |
Clé InChI |
OIZXEQZVPGEQNG-RYUDHWBXSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C2=CC=CC=C2)CNCCSS(=O)(=O)O |
SMILES canonique |
C1C(C1C2=CC=CC=C2)CNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


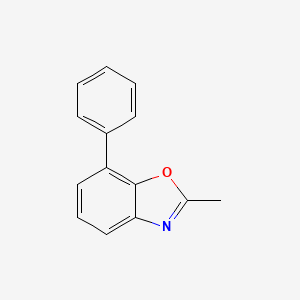
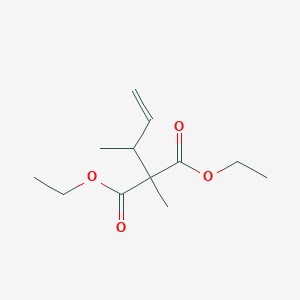

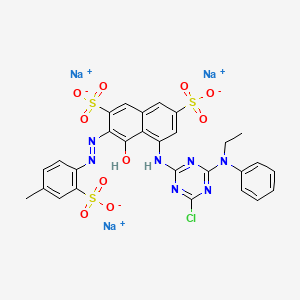



![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)

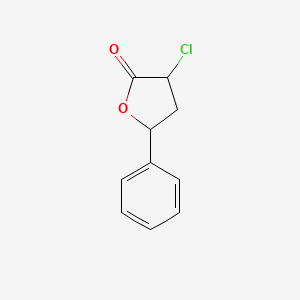
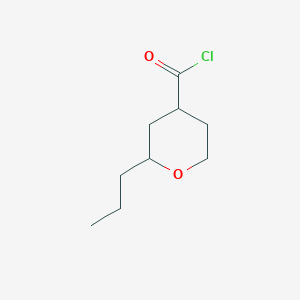
![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
